molecular formula C13H21N3O6 B12696173 Einecs 275-931-0 CAS No. 71735-19-8

Einecs 275-931-0

Katalognummer: B12696173
CAS-Nummer: 71735-19-8
Molekulargewicht: 315.32 g/mol
InChI-Schlüssel: CLIBIKHWBFUNNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 275-931-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

The preparation of Einecs 275-931-0 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

    Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.

Analyse Chemischer Reaktionen

Einecs 275-931-0 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 275-931-0 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on different biological systems.

    Medicine: Research on this compound includes its potential therapeutic applications and its effects on human health.

    Industry: The compound is used in industrial processes for the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 275-931-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Einecs 275-931-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8:

    Einecs 234-985-5: Bismuth tetroxide, another compound with distinct chemical behavior and uses.

    Einecs 239-934-0: Mercurous oxide, which differs in its chemical reactions and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

71735-19-8

Molekularformel

C13H21N3O6

Molekulargewicht

315.32 g/mol

IUPAC-Name

1-aminopropan-2-ol;2-butan-2-yl-4,6-dinitrophenol

InChI

InChI=1S/C10H12N2O5.C3H9NO/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;1-3(5)2-4/h4-6,13H,3H2,1-2H3;3,5H,2,4H2,1H3

InChI-Schlüssel

CLIBIKHWBFUNNU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.